molecular formula C7H7ClINO B8505748 4-Chloro-2-iodo-6-methoxy-phenylamine

4-Chloro-2-iodo-6-methoxy-phenylamine

Cat. No. B8505748
M. Wt: 283.49 g/mol
InChI Key: ZWPKPTXFSUGLMB-UHFFFAOYSA-N
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Patent
US09199938B2

Procedure details

To a solution of 4-chloro-2-methoxy-phenylamine (600 mg, 3.81 mmol) in ethanol (12 ml) at 50° C. was added a solution of silver sulphate (2.14 g, 6.85 mmol) and iodine (967 mg, 3.81 mmol) in ethanol (8 ml). The resulting reaction mixture was stirred at 50° C. for 4 h. After cooling at 25° C., reaction mixture was filtered through a bed of celite and the filtrate was diluted with EtOAc (30 ml). The organic phase was washed with aqueous Na2S2O3 solution (2×15 ml), and brine (10 ml), dried over anhydrous Na2SO4, filtered, and evaporated off in vacuo. The crude residue was purified by flash column chromatography (2% EtOAc in hexane) to afford 4-chloro-2-iodo-6-methoxy-phenylamine (160 mg, 15%) as brown sticky liquid. GC-MS: 283 (M).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
967 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2.14 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([O:9][CH3:10])[CH:3]=1.[I:11]I>C(O)C.S([O-])([O-])(=O)=O.[Ag+2]>[Cl:1][C:2]1[CH:3]=[C:4]([O:9][CH3:10])[C:5]([NH2:8])=[C:6]([I:11])[CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
ClC1=CC(=C(C=C1)N)OC
Name
Quantity
967 mg
Type
reactant
Smiles
II
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.14 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
After cooling at 25° C.
CUSTOM
Type
CUSTOM
Details
reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a bed of celite
ADDITION
Type
ADDITION
Details
the filtrate was diluted with EtOAc (30 ml)
WASH
Type
WASH
Details
The organic phase was washed with aqueous Na2S2O3 solution (2×15 ml), and brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated off in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash column chromatography (2% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC(=C(C(=C1)OC)N)I
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 14.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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